molecular formula C8H6FNO3 B2784637 Methyl 2-fluoro-3-formylpyridine-4-carboxylate CAS No. 2248310-77-0

Methyl 2-fluoro-3-formylpyridine-4-carboxylate

Cat. No.: B2784637
CAS No.: 2248310-77-0
M. Wt: 183.138
InChI Key: YBFWNVXVBSPDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-3-formylpyridine-4-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-3-formylpyridine-4-carboxylate typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride in dimethylformamide at room temperature . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve fluorination .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using specialized fluorinating agents and catalysts. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-formylpyridine-4-carboxylate undergoes various types of chemical reactions including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Methyl 2-fluoro-3-carboxylpyridine-4-carboxylate.

    Reduction: Methyl 2-fluoro-3-hydroxymethylpyridine-4-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-3-formylpyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the development of new materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-formylpyridine-4-carboxylate involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with biological molecules. This can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.

    3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.

    4-Fluoropyridine: Similar in structure but with the fluorine atom in a different position.

Uniqueness

Methyl 2-fluoro-3-formylpyridine-4-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester, which provide additional sites for chemical modification and reactivity. This makes it a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

methyl 2-fluoro-3-formylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-13-8(12)5-2-3-10-7(9)6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFWNVXVBSPDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.